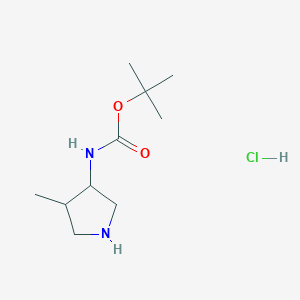

tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride

CAS No.:

Cat. No.: VC13714517

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21ClN2O2 |

|---|---|

| Molecular Weight | 236.74 g/mol |

| IUPAC Name | tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H |

| Standard InChI Key | RZXBZGWTVRXEHJ-UHFFFAOYSA-N |

| SMILES | CC1CNCC1NC(=O)OC(C)(C)C.Cl |

| Canonical SMILES | CC1CNCC1NC(=O)OC(C)(C)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate hydrochloride, indicating a pyrrolidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position . The hydrochloride salt forms via protonation of the secondary amine, as shown in its SMILES notation: . The (3R,4S) stereochemistry is critical for its interactions in enantioselective synthesis .

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 237 Da | |

| LogP (Partition Coefficient) | 0.93 | |

| Rotatable Bond Count | 3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Polar Surface Area | 50 Ų |

The moderate LogP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility—a desirable trait for drug candidates . The polar surface area and hydrogen-bonding capacity further influence its pharmacokinetic behavior .

Synthesis and Stereochemical Considerations

Synthetic Routes

While explicit synthesis protocols are proprietary, the compound is likely synthesized via:

-

Boc Protection: Reaction of (3R,4S)-4-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate in the presence of a base to form the carbamate .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography, are employed to isolate the (3R,4S) enantiomer from racemic mixtures .

Stereoisomerism

The (3R,4S) configuration distinguishes this compound from its (3R,4R) diastereomer (CAS 107610-69-5), which has a distinct spatial arrangement affecting biological activity . For example, the (3R,4R) isomer exhibits a molecular weight of 200.278 Da and lacks the hydrochloride counterion, altering its solubility profile .

| Supplier | Purity (%) | Pack Size | Price (€) | Lead Time |

|---|---|---|---|---|

| ChemScene CN | 97 | 50 mg | 67 | 5 days |

| Angene International | 98 | 1 g | 492 | 5 days |

| BLD Pharmatech | 97 | 250 mg | 178 | 7 days |

Pricing scales inversely with quantity, reflecting bulk synthesis efficiencies . Suppliers like LGC Standards offer custom synthesis under controlled conditions, albeit with regulatory restrictions and lead times exceeding 10 days .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

As a Boc-protected amine, this compound serves as an intermediate in:

-

Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, inhibiting enzymes like HIV protease .

-

Kinase Modulators: Its rigid structure complements ATP-binding pockets in kinase targets .

Material Science Applications

The hydrochloride salt’s stability enables its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume